Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-2-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWEVAPDCNYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate and Analogues
Established Synthetic Routes and Reaction Pathways
Traditional synthesis of this compound and related structures relies on fundamental organic reactions, including esterification, carbon-carbon bond formation, and the functionalization of the thiophene (B33073) ring.
A primary route to obtaining Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is through the esterification of its corresponding carboxylic acid, 2-methyl-2-(thiophen-2-yl)propanoic acid. This transformation is typically achieved via acid-catalyzed esterification (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative.
In a typical Fischer esterification, the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.
Alternative methods involve the conversion of the carboxylic acid to an acyl chloride or anhydride (B1165640), which then reacts readily with ethanol to form the ester. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. Additionally, various coupling agents can facilitate the reaction between the carboxylic acid and alcohol under milder conditions. organic-chemistry.org The synthesis of various ester derivatives from secondary metabolite compounds often employs these established chemical and enzymatic esterification reactions to enhance bioactivity or modify physical properties. medcraveonline.com
A study on the kinetics of the esterification of 2-methyl-4-chlorophenoxyacetic acid highlights that using an excess of the alcohol can lead to better conversion rates. researchgate.net This principle is directly applicable to the synthesis of the target ethyl ester.
The crucial step in synthesizing the backbone of the target molecule is the formation of the carbon-carbon bond between the thiophene ring and the propanoate side chain. One common approach involves the alkylation of a thiophene derivative.
For instance, the lithium salt of thiophene, generated by deprotonation with a strong base like n-butyllithium, can act as a nucleophile. This can then react with an appropriate electrophile, such as ethyl 2-bromo-2-methylpropanoate, to form the desired product. The regioselectivity of thiophene deprotonation at the C2 position is well-established, making this a viable route.
Another strategy involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with a suitable ketone or aldehyde, followed by oxidation and esterification steps to build the propanoate side chain.
Functionalizing a pre-existing thiophene ring is a cornerstone of thiophene chemistry. Thiophene undergoes electrophilic substitution reactions preferentially at the C2 position, a characteristic that can be exploited for synthesis. pharmaguideline.com
Friedel-Crafts acylation of thiophene with 2-methylpropanoyl chloride, catalyzed by a Lewis acid like aluminum chloride, would yield 2-(2-methylpropanoyl)thiophene. Subsequent steps, such as oxidation of the ketone to the carboxylic acid followed by esterification, could lead to the target molecule. This multi-step process allows for the controlled introduction of the desired side chain. derpharmachemica.comresearchgate.net
The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, is a fundamental method for constructing the thiophene ring itself. pharmaguideline.com By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could potentially construct a thiophene ring that already bears the desired propanoate side chain or a precursor to it.
Advanced Synthetic Transformations
Modern synthetic chemistry offers more efficient and sophisticated methods, including microwave-assisted protocols and advanced catalytic systems, to construct complex molecules like this compound.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technology can be applied to various steps in the synthesis of thiophene derivatives.
For example, microwave-assisted Suzuki coupling reactions have been used for the efficient synthesis of thiophene oligomers. acs.orgresearchgate.netnih.gov This approach could be adapted to couple a 2-thienylboronic acid with a suitable bromide partner containing the propanoate moiety. The benefits include rapid, solvent-free conditions and the ability to quickly optimize reaction parameters. acs.orgresearchgate.net Similarly, microwave-assisted multicomponent reactions have been developed for the one-pot synthesis of various thiophene derivatives. eurekaselect.com
The Gewald synthesis of 2-aminothiophenes, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, can also be performed under microwave irradiation and solvent-free conditions, yielding products in high yields. researchgate.net While not directly producing the target molecule, this demonstrates the utility of microwave assistance in constructing substituted thiophene rings that could be further modified.
Table 1: Examples of Microwave-Assisted Synthesis of Thiophene Derivatives
| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Dibromoterthiophene, Thienylboronic acid | Microwave, solid support | Quinquethiophene | 74% | acs.orgresearchgate.net |
| Gewald Reaction | Ketones, Cyanoacetates, Sulfur | Microwave, solvent-free | 2-Aminothiophene derivatives | 84-95% | researchgate.net |
Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds, including thiophenes.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can be used to couple a 2-halothiophene with a boronic acid or ester bearing the 2-methylpropanoate (B1197409) group. A study on the synthesis of cyclopropylthiophenes demonstrated the successful application of Suzuki-Miyaura coupling using a palladium(II) acetate (B1210297)/SPhos catalytic system, achieving yields of 69-93%. nih.gov
The Heck reaction provides another pathway, coupling a halothiophene with an alkene. A flexible two-step, one-pot procedure has been developed for synthesizing 2-aryl propionic acids, involving a palladium-catalyzed Heck coupling followed by hydroxycarbonylation, which could be conceptually adapted for thiophene analogues. mdpi.com Furthermore, palladium catalysis enables the direct C-H arylation of thiophenes, offering a more atom-economical approach to functionalization. organic-chemistry.orgscilit.com
Table 2: Palladium-Catalyzed Reactions for Thiophene Functionalization
| Reaction Name | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halothiophene, Boronic acid | Pd(OAc)₂, SPhos | Functionalized thiophene | nih.gov |
| Heck Coupling | Aryl bromide, Ethylene | Pd(OAc)₂, NISPCDPP | Styrene derivative | mdpi.com |
Copper-Catalyzed Reactions: Copper catalysts are also valuable in thiophene synthesis. They can promote the cyclization of S-containing alkyne derivatives to form the thiophene ring. mdpi.com Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. derpharmachemica.comorganic-chemistry.org
A notable copper(I)-catalyzed multicomponent reaction allows for the one-pot synthesis of fully substituted thiophene derivatives from terminal alkynes, N-sulfonyl azides, and α-thiocyanate ketones. acs.orgnih.gov This method simultaneously forms C-N, C-S, and C-C bonds, offering a direct route to highly functionalized thiophenes. acs.orgnih.gov While complex, such strategies showcase the power of modern catalysis to construct intricate molecular architectures in a single operation.
Green Chemistry Principles in Synthetic Design
The synthesis of esters like this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govjetir.org These principles emphasize waste prevention, maximization of atom economy, use of safer solvents and reagents, energy efficiency, and the application of catalysis. nih.govgreenchemistry-toolkit.org
Waste Prevention and Atom Economy: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. jetir.org In the context of propanoate synthesis, this involves designing reaction pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. patsnap.comresearchgate.net For instance, catalytic methods are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, which significantly reduces waste. jetir.orgyoutube.com
Safer Solvents and Catalysis: The choice of solvents and catalysts is a critical aspect of green synthetic design. patsnap.com Traditional organic syntheses often employ hazardous and volatile organic solvents. Research is focused on replacing these with safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions in solvent-less conditions. nih.gov In nucleophilic substitution reactions relevant to ethyl propanoate, the exploration of heterogeneous catalysts and biocatalysts is a key area of interest. patsnap.com These catalysts are easier to separate from the reaction mixture and can often be reused, aligning with sustainability goals. patsnap.commdpi.com
Energy Efficiency: Minimizing energy consumption is another cornerstone of green chemistry. nih.gov Alternative energy sources like microwave irradiation are being investigated to reduce reaction times and energy usage compared to conventional heating methods. patsnap.com The development of highly efficient catalytic systems, such as those using novel metal complexes or enzymes, can also lower the activation energy of reactions, allowing them to proceed under milder, less energy-intensive conditions. jetir.orgmdpi.com
The following table summarizes the application of green chemistry principles to the synthesis of related chemical compounds, highlighting the shift towards more sustainable practices.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |
| Waste Prevention | Use of stoichiometric reagents, leading to significant byproducts. | Application of catalytic reactions (e.g., using biocatalysts or metal catalysts). jetir.orgyoutube.com | Reduced waste, higher efficiency, catalyst recyclability. patsnap.com |
| Atom Economy | Reactions with low atom economy (e.g., Wittig reaction). | Reactions with high atom economy (e.g., Diels-Alder, addition reactions). greenchemistry-toolkit.org | Maximizes incorporation of starting materials into the final product. researchgate.net |
| Safer Solvents | Use of volatile and hazardous organic solvents (e.g., benzene, chloroform). nih.gov | Use of water, ethanol, or solvent-free conditions. nih.govpatsnap.com | Reduced environmental pollution and health hazards. |
| Energy Efficiency | Prolonged heating using conventional methods. | Microwave-assisted synthesis, photochemical reactions. patsnap.com | Faster reaction times and lower energy consumption. patsnap.com |
Stereoselective and Asymmetric Synthesis Considerations
While this compound itself is an achiral molecule due to the presence of two identical methyl groups at the alpha-carbon, structurally related propanoate systems where these two groups are different possess a chiral center. The synthesis of a single enantiomer of such chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers can exhibit vastly different biological activities. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. wikipedia.org
Strategies for Chiral Induction in Structurally Related Propanoate Systems
Asymmetric induction is the process of influencing the stereochemical outcome of a reaction by introducing a chiral element. youtube.comwikipedia.org For α-arylpropanoates, which are analogues of the title compound, several strategies are employed to achieve high enantioselectivity.
Chiral Auxiliaries: One established method involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical course of a reaction before being cleaved to yield the enantioenriched product. This approach has been successful in various synthetic applications, although it requires additional steps for attachment and removal.
Enantioselective Catalysis: A more efficient approach is the use of chiral catalysts. youtube.com These can be chiral metal complexes or organocatalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer. wikipedia.org For the synthesis of chiral α-aryl α-amino acids, which are structurally related, tandem reactions using chiral bisphosphine ligands in combination with metal catalysts have shown high conversion and selectivity. nih.gov The development of new polythiophenes functionalized with a chiral pendant containing a stereogenic sulfur atom also highlights the innovation in chiral catalyst design. rsc.org
Substrate Control: In some cases, a chiral center already present in the substrate molecule can direct the formation of a new stereocenter. This strategy is particularly useful in the synthesis of complex molecules with multiple chiral centers.
The table below provides examples of catalytic systems used for achieving chiral induction in related reactions.
| Catalyst/Method | Reaction Type | Substrate Class | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Povarov Reaction | Imines and Alkenes | Up to 99% nih.gov |
| Cu(I)/SaBOX Catalyst | Formal C-C bond insertion | Aldehydes | Good to excellent enantioselectivities researchgate.net |
| Chiral Sulfide Catalyst | Electrophilic Sulfenylation | Arenes | Up to 95% nih.gov |
| Lipases with Metal Catalysts | Dynamic Kinetic Resolution | Alcohols | Up to 99% mdpi.com |
Potential for Integration into Enantioselective Reaction Sequences
The strategies for creating a single chiral center can be integrated into more complex, multi-step reaction sequences to build sophisticated molecules. This is a cornerstone of modern organic synthesis, enabling the efficient construction of valuable compounds. researchgate.net
Tandem and Cascade Reactions: Enantioselective transformations can be designed as part of a tandem or cascade sequence, where multiple chemical bonds are formed in a single operation without isolating intermediates. For example, a process integrating dynamic kinetic resolution with a carbon-carbon bond-forming reaction can directly convert a simple prochiral ketone into a complex, enantiopure chiral acetate in one step. mdpi.com Similarly, a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate has been developed for the asymmetric synthesis of α-allyl-α-aryl α-amino acids. nih.gov
Dynamic Kinetic Resolution (DKR): This powerful technique is used for the stereoselective transformation of a racemic starting material into a single enantiomer of a product with a theoretical maximum yield of 100%. DKR combines the kinetic resolution of a racemate, typically catalyzed by an enzyme like lipase, with an in-situ racemization of the less reactive enantiomer, often catalyzed by a metal complex. mdpi.com This approach has been successfully applied to the synthesis of chiral alcohols and their derivatives, which can be precursors to chiral propanoate systems. mdpi.com The compatibility of different catalysts (e.g., an enzyme and a metal catalyst) operating concurrently in one pot is crucial for the success of such processes. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate contains several distinct proton environments. The thiophene (B33073) ring protons typically appear as multiplets in the aromatic region, while the ethyl ester and methyl groups are found in the aliphatic region of the spectrum.
Based on the molecular structure, the following proton signals are expected. The protons of the thiophene ring (H-3, H-4, and H-5) would exhibit characteristic coupling patterns (doublet of doublets or multiplets) due to spin-spin coupling. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the adjacent methyl group, which in turn will appear as a triplet. The two methyl groups attached to the quaternary carbon are chemically equivalent and are therefore expected to produce a single, sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene H-5 | ~7.15-7.30 | dd | 1H |
| Thiophene H-3 | ~6.90-7.00 | dd | 1H |
| Thiophene H-4 | ~6.85-6.95 | dd | 1H |
| -O-CH₂-CH₃ | ~4.10-4.20 | q | 2H |
| -C(CH₃)₂ | ~1.60 | s | 6H |
| -O-CH₂-CH₃ | ~1.20 | t | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. dd = doublet of doublets, q = quartet, s = singlet, t = triplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a broadband-decoupled spectrum, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons. libretexts.org The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments.
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield (160-180 ppm). libretexts.org The carbons of the thiophene ring typically resonate in the aromatic region (120-150 ppm). The quaternary carbon, the methylene and methyl carbons of the ethyl group, and the equivalent methyl carbons attached to the quaternary center appear in the upfield, aliphatic region of the spectrum. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~175 |
| C-2 (Thiophene, substituted) | ~145-150 |
| C-5 (Thiophene) | ~127 |
| C-3 (Thiophene) | ~125 |
| C-4 (Thiophene) | ~124 |
| -O-CH₂-CH₃ | ~61 |
| -C(CH₃)₂ (Quaternary) | ~49 |
| -C(CH₃)₂ | ~26 |
| -O-CH₂-CH₃ | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. The key functional groups in this compound—the ester and the thiophene ring—give rise to strong, characteristic absorptions.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Thiophene) | Stretching | ~3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| C=O (Ester) | Stretching | ~1735 | Strong |
| C=C (Thiophene) | Stretching | 1500-1600 | Medium |
| C-O (Ester) | Stretching | 1150-1250 | Strong |
| C-S (Thiophene) | Stretching | 600-800 | Medium |
Note: Predicted values are based on typical absorption ranges for these functional groups.
The most prominent feature in the FT-IR spectrum would be the intense C=O stretching vibration of the ester group around 1735 cm⁻¹. Another strong absorption, characteristic of the ester, is the C-O stretching band between 1150-1250 cm⁻¹. The presence of the thiophene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1500-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. When applied to a molecule like this compound, the Raman spectrum would reveal characteristic vibrational modes of its functional groups.
For instance, studies on similar molecules like 2-thiophene carboxylic acid have identified key vibrational bands. The aromatic C-H stretching of the thiophene ring is typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org The C-S stretching vibration within the thiophene ring is another key marker, often appearing at lower wavenumbers. iosrjournals.org For 2-thiophene carboxylic acid, a C-S stretching band has been experimentally observed at 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org
The spectrum of this compound would be expected to show these characteristic thiophene ring vibrations, in addition to signals from the ester and alkyl functionalities. The carbonyl (C=O) stretch of the ethyl ester group would present a strong and distinct band, typically in the 1730-1750 cm⁻¹ region. Vibrations corresponding to the C-O single bonds of the ester and the various C-C and C-H bonds of the ethyl and methyl groups would also be present, completing the molecule's vibrational profile.
Table 1: Representative Raman Bands for Thiophene Derivatives
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 2-Thiophene Carboxylic Acid iosrjournals.org |
| Carbonyl (C=O) Stretch | 1750-1730 | Generic Ethyl Esters |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₀H₁₄O₂S), the exact mass can be calculated. This precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. HRMS is crucial for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical research. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. miamioh.edu
For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways. Common fragmentation for esters includes the loss of the alkoxy group (•OCH₂CH₃) or the entire ester group. The thiophene ring can also fragment in predictable ways. The interpretation of these fragmentation patterns is a key aspect of structural elucidation. researchgate.net
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. chimia.ch An LC-MS analysis of a sample containing this compound would first separate it from any impurities or byproducts. mdpi.com The mass spectrometer then provides a mass spectrum for the eluting compound, confirming its molecular weight. This technique is invaluable for assessing the purity of a sample and for identifying unknown components in a mixture. chimia.ch The use of LC-MS/MS can further provide structural information on the separated components. chimia.ch
Theoretical and Computational Investigations of Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure, energy, and electronic properties of a compound like Ethyl 2-methyl-2-(thiophen-2-yl)propanoate. These methods solve the Schrödinger equation approximately, providing deep insights into molecular behavior at the atomic level.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. inpressco.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, and it has been shown to provide reliable geometric and electronic data for a wide range of organic molecules, including thiophene (B33073) derivatives. inpressco.comacs.org
Møller-Plesset perturbation theory (MP2) is another powerful ab initio method that incorporates electron correlation more explicitly than standard DFT approaches. While often more computationally demanding, MP2 can provide a higher level of accuracy for geometry and energy calculations, serving as a benchmark for DFT results. researchgate.netresearchgate.net For molecules with complex electronic interactions, comparing results from both B3LYP and MP2 methods is a common practice to ensure the reliability of the predicted properties. researchgate.netnasa.gov
A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com The choice of basis set is critical as it directly influences the accuracy of the quantum chemical calculation. numberanalytics.com A larger, more flexible basis set can describe the distribution of electrons more accurately but at a significantly higher computational cost. rsc.org
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).
Polarization functions (e.g., the 'd' in 6-31G(d)) are added to allow for non-spherical distortion of atomic orbitals, which is crucial for accurately describing chemical bonds. numberanalytics.com
Diffuse functions (e.g., the '+' in 6-31+G(d,p)) are important for describing anions or systems with electrons that are far from the nucleus. numberanalytics.com
The selection of a basis set is a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a basis set such as 6-311++G(d,p) is often considered a good standard for achieving reliable results for both geometry and electronic properties. researchgate.netrsc.org
| Basis Set Type | Description | Typical Use Case |
|---|---|---|
| Minimal (e.g., STO-3G) | Uses the minimum number of functions to represent each atomic orbital. | Initial, low-accuracy calculations. |
| Split-Valence (e.g., 6-31G) | Uses multiple functions for valence orbitals, providing more flexibility. | Routine geometry optimizations. |
| Polarized (e.g., 6-31G(d,p)) | Adds polarization functions to allow for anisotropic charge distribution. | Accurate geometries and frequencies. |
| Diffuse (e.g., 6-31+G(d,p)) | Adds diffuse functions to better describe weakly bound electrons. | Anions, excited states, non-covalent interactions. |
Molecular Orbital Theory Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons as delocalized over the entire molecule.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.
The HOMO-LUMO gap (the energy difference between these two orbitals) is a crucial indicator of a molecule's chemical stability and reactivity. A small gap generally implies high polarizability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org
For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring. The LUMO is likely distributed over the ester functional group and the thiophene ring. The precise energies and spatial distributions would be determined through DFT calculations.
| Parameter | Significance | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -0.5 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 4.0 to 6.0 |
Note: Values are illustrative and represent a typical range for similar organic molecules.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. numberanalytics.comwikipedia.org This method is invaluable for quantifying electron delocalization and hyperconjugative interactions. numberanalytics.com
NBO analysis examines the interactions between filled "donor" NBOs (like a bond or a lone pair) and empty "acceptor" NBOs (like an antibonding orbital). uni-muenchen.de The strength of these interactions is measured as a stabilization energy, E(2). Larger E(2) values indicate stronger delocalization. uni-muenchen.de
For this compound, NBO analysis could reveal:
Delocalization of π-electrons within the thiophene ring.
Hyperconjugative interactions between the lone pairs on the ester oxygen atoms and adjacent antibonding orbitals (e.g., σ* C-C or σ* C-O).
The nature and polarity of the C-S bond within the thiophene ring.
Reactivity Descriptors and Electrostatic Potential Mapping
In addition to FMO analysis, DFT calculations can provide a set of global and local reactivity descriptors that predict a molecule's behavior in chemical reactions. mdpi.comscielo.org.mx These descriptors are typically calculated from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies. acs.orgresearchgate.net
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | (I+A)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Chemical Softness (S) | 1/(2η) | The inverse of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | μ²/ (2η) where μ ≈ -χ | A measure of the ability to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.demdpi.com An MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge regions. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen atoms of the ester group and potentially the sulfur atom. researchgate.netresearchgate.net
Blue Regions: Indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map is a powerful tool for predicting intermolecular interactions and identifying the most likely sites for chemical reactions. numberanalytics.comnumberanalytics.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to indicate regions of negative, positive, and neutral potential. Red areas typically denote regions of high electron density and negative potential, which are prone to electrophilic attack. Blue areas indicate electron-deficient regions with a positive potential, which are susceptible to nucleophilic attack. An MEP analysis of this compound would offer a clear picture of its charge landscape, highlighting the electronegative oxygen atoms of the ester group and the potential reactivity of the thiophene ring.
Spectroscopic Property Prediction and Comparison with Experimental Data
Simulated Vibrational Spectra (IR, Raman)
Computational methods, particularly DFT, can be used to simulate the infrared (IR) and Raman spectra of a molecule. These simulations predict the vibrational frequencies and intensities of the various functional groups within the molecule. For this compound, a simulated spectrum would show characteristic peaks corresponding to the C-H, C=O, C-O, and C-S stretching and bending vibrations. By comparing these simulated spectra with experimental data, chemists can confirm the molecule's structure and gain a deeper understanding of its vibrational modes.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational chemistry can predict the 1H and 13C NMR chemical shifts of a molecule, which correspond to the resonance frequencies of the hydrogen and carbon nuclei, respectively. These predicted shifts are highly sensitive to the electronic environment of each atom. For this compound, predicted NMR spectra would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the thiophene ring, the ethyl group, and the methyl groups.
UV-Vis Absorption Spectra Prediction
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals that occur when a molecule absorbs light. For this compound, a predicted UV-Vis spectrum would indicate the wavelengths at which the molecule absorbs light most strongly, which is related to the electronic structure of the thiophene ring and the ester group.
Reactivity Studies and Mechanistic Investigations of Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate
Nucleophilic and Electrophilic Reactions
The reactivity of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is governed by the electrophilic nature of the ester's carbonyl carbon and the nucleophilic character of the aromatic thiophene (B33073) ring.
Ester Hydrolysis and Transesterification Reactions
The ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. Hydrolysis and transesterification are classic examples of such reactions.
Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base.
Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield 2-methyl-2-(thiophen-2-yl)propanoic acid and ethanol (B145695). This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the sodium salt of the carboxylic acid (sodium 2-methyl-2-(thiophen-2-yl)propanoate) and ethanol. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the salt. chemguide.co.uk This method is often preferred due to its irreversibility and ease of product separation. chemguide.co.uk
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) (CH₃OH) under acidic or basic conditions will replace the ethyl group with a methyl group, yielding Mthis compound and ethanol. masterorganicchemistry.com Using a large excess of the new alcohol can shift the equilibrium toward the desired product. masterorganicchemistry.com
| Reaction | Reagents | Products | Conditions |
|---|---|---|---|
| Acid Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-methyl-2-(thiophen-2-yl)propanoic acid + Ethanol | Heat, Reflux |
| Base Hydrolysis | NaOH(aq) | Sodium 2-methyl-2-(thiophen-2-yl)propanoate + Ethanol | Heat, Reflux |
| Transesterification | Methanol, H⁺ or CH₃O⁻ | Mthis compound + Ethanol | Heat, Reflux |
Reactions Involving the Thiophene Ring (e.g., Electrophilic Aromatic Substitution, Lithiation)
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. brainly.in Due to the directing effect of the sulfur atom, substitution occurs preferentially at the α-positions (C2 and C5). pearson.comquora.comstackexchange.com Since the C2 position is already occupied in this compound, electrophilic attack will be directed to the C5 position.
Electrophilic Aromatic Substitution:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can introduce a halogen atom at the C5 position. Thiophene is significantly more reactive than benzene, and these reactions can often proceed under mild conditions. rsc.org
Nitration: Introduction of a nitro group (-NO₂) at the C5 position can be achieved using nitrating agents.
Friedel-Crafts Acylation: This reaction, using an acyl chloride (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst like AlCl₃, introduces an acyl group onto the C5 position of the thiophene ring. stackexchange.comtsijournals.comorganic-chemistry.org This is a reliable method for forming C-C bonds on the thiophene ring. organic-chemistry.org
Lithiation: Thiophene and its derivatives can be deprotonated by strong bases like n-butyllithium (n-BuLi). The most acidic proton on the thiophene ring is at an α-position. wikipedia.org For a 2-substituted thiophene, deprotonation occurs regioselectively at the C5 position to form a 5-lithio derivative. researchgate.net This organolithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C5 position. wikipedia.org
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Bromination | Br₂, Acetic Acid | Ethyl 2-(5-bromo-thiophen-2-yl)-2-methylpropanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2-(5-acetyl-thiophen-2-yl)-2-methylpropanoate |
| Lithiation & Quenching | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | 5-(1-ethoxycarbonyl-1-methylethyl)thiophene-2-carboxylic acid |
Reactions at the Alpha-Carbon Center
Reactions at the α-carbon of esters, such as alkylation or condensation, typically proceed via the formation of an enolate anion. msu.edu This requires the presence of at least one acidic proton on the α-carbon. msu.edu In this compound, the α-carbon is a quaternary center, meaning it is bonded to the thiophene ring, the ester carbonyl group, and two methyl groups. Consequently, it lacks α-protons. Therefore, this compound cannot form an enolate at the α-carbon and does not undergo typical α-carbon reactions like alkylation or Claisen condensation. libretexts.org
Functional Group Transformations and Derivatization Strategies
The ester and thiophene moieties can be independently modified through various transformations, allowing for the synthesis of a range of derivatives.
Reductions and Oxidations of Ester and Thiophene Moieties
Reduction of the Ester Group: The ethyl ester group can be readily reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the ester to 2-methyl-1-(thiophen-2-yl)propan-1-ol. ic.ac.ukmasterorganicchemistry.comadichemistry.com
Oxidation of the Thiophene Moiety: The sulfur atom in the thiophene ring can be oxidized. Treatment with oxidizing agents like hydrogen peroxide or peracids can yield the corresponding thiophene-1-oxide and, under stronger conditions, the thiophene-1,1-dioxide. nih.govsemanticscholar.orgacs.org These oxidized species are often reactive and can participate in cycloaddition reactions. semanticscholar.org
Reduction of the Thiophene Ring: The aromatic thiophene ring can be reduced to a saturated tetrahydrothiophene (B86538) ring. Alternatively, a process known as reductive desulfurization can be achieved using Raney Nickel. masterorganicchemistry.comorganicreactions.org This reaction not only reduces the ring but also cleaves the carbon-sulfur bonds, replacing them with carbon-hydrogen bonds, effectively removing the sulfur atom from the molecule. masterorganicchemistry.comorganicreactions.org Applying this to this compound would yield Ethyl 2,6-dimethylheptanoate.
| Transformation | Reagent | Product |
|---|---|---|
| Ester Reduction | LiAlH₄, then H₂O | 2-methyl-1-(thiophen-2-yl)propan-1-ol |
| Thiophene Oxidation | m-CPBA (1 equiv.) | Corresponding Thiophene-1-oxide |
| Reductive Desulfurization | Raney Nickel, H₂ | Ethyl 2,6-dimethylheptanoate |
Alkylation and Acylation Reactions
As established in section 5.1.3, the quaternary nature of the α-carbon prevents direct alkylation or acylation at this position due to the absence of acidic protons required for enolate formation.
However, acylation reactions can be performed on the thiophene ring via Friedel-Crafts acylation, as detailed in section 5.1.2. This provides a pathway to introduce alkyl or acyl groups onto the molecule, albeit on the aromatic ring rather than the propanoate backbone. For example, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone would achieve a net alkylation of the thiophene ring at the C5 position. organic-chemistry.org
Condensation Reactions with Carbonyl Compounds or Nitrogen Nucleophiles
No specific studies detailing the condensation reactions of this compound with carbonyl compounds or nitrogen nucleophiles were identified. While the Claisen condensation is a fundamental reaction for esters, and reactions with nitrogen nucleophiles (e.g., aminolysis) are common, specific conditions, yields, and mechanistic details for this particular substrate have not been documented in available literature.
Halogenation and Other Substitutions
Information regarding the halogenation or other substitution reactions specifically targeting this compound is not available. Research on related thiophene derivatives shows that the thiophene ring can undergo electrophilic substitution, but the influence of the 2-methyl-2-propanoate substituent on the regioselectivity and reactivity of such reactions for this specific molecule has not been reported.
Investigation of Reaction Mechanisms and Transition States
A detailed investigation into the reaction mechanisms and transition states involving this compound is absent from the available literature.
Kinetic and Thermodynamic Aspects of Reactions
No published data on the kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy, entropy of reaction) for reactions involving this compound could be located.
Computational Modeling of Reaction Pathways
Computational studies modeling the reaction pathways of this compound, including the calculation of transition state energies and reaction coordinates, are not present in the surveyed literature.
Proton Transfer Reaction Studies
Specific studies on proton transfer reactions involving this compound, which would be crucial for understanding its behavior in acid-base catalysis, have not been published.
Cycloaddition and Heterocyclic Annulation Reactions
There is no available research on the participation of this compound in cycloaddition or heterocyclic annulation reactions. The potential of the thiophene ring to act as a diene or dienophile in such reactions is known, but its reactivity in the context of this specific ester has not been explored.
Applications of Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate in Complex Organic Synthesis
Role as a Key Intermediate in the Synthesis of Heterocyclic Scaffolds
The thiophene (B33073) moiety and the ester functional group within Ethyl 2-methyl-2-(thiophen-2-yl)propanoate make it a plausible precursor for the synthesis of various heterocyclic systems. The thiophene ring can be a foundational element of more complex fused ring systems, while the ester group can be chemically modified to participate in cyclization reactions.
Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives
Thiazole and pyrimidine derivatives are significant targets in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netresearchgate.net While direct synthesis of these heterocycles using this compound is not reported, analogous structures are often employed in their synthesis.
Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. mdpi.com It is conceivable that derivatives of this compound could be transformed into precursors for such syntheses.
Pyrimidine Derivatives: The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea. mdpi.com Although no specific literature details the use of this compound, its ester functionality could potentially be modified to participate in such cyclization strategies. frontiersin.org
| Heterocyclic Scaffold | General Synthetic Strategy | Potential Precursor from Title Compound |
| Thiazole | Hantzsch Synthesis | α-Haloketone or Thioamide derivative |
| Pyrimidine | Biginelli Reaction or similar condensations | 1,3-Dicarbonyl analogue |
Indole (B1671886) and Benzothiazole (B30560) Systems
Indole and benzothiazole frameworks are prevalent in pharmaceuticals and natural products. nih.govfrontiersin.orgnih.gov The synthesis of these structures often involves the cyclization of appropriately substituted aromatic precursors.
Indole Derivatives: The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov While this compound is not a direct substrate for this reaction, its thiophene ring could potentially be a part of a larger molecular framework that undergoes indole formation.
Benzothiazole Derivatives: The synthesis of benzothiazoles typically proceeds through the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. frontiersin.orgbeilstein-journals.org The thiophene ring of the title compound is not directly incorporated into the benzothiazole core in these methods.
| Heterocyclic Scaffold | Common Synthetic Method | Relevance of Title Compound |
| Indole | Fischer Indole Synthesis | Not a direct precursor |
| Benzothiazole | Condensation of 2-aminothiophenol | Not a direct precursor |
Contribution to the Construction of Carbon Skeletons in Complex Molecules
The propanoate portion of this compound offers opportunities for the construction and elaboration of carbon skeletons through various organic reactions.
Formation of Alpha-Substituted Propanoate Derivatives
The quaternary carbon atom alpha to the carbonyl group in this compound is fully substituted, which means it lacks an enolizable proton. This structural feature prevents it from acting as a nucleophile in typical enolate-based alpha-substitution reactions.
Ester Condensations and Chain Elongation Strategies
Ester condensations, such as the Claisen condensation, are powerful tools for carbon-carbon bond formation. nih.govresearchgate.net These reactions require the ester to have at least two alpha-hydrogens to form an enolate and to allow for the final deprotonation step that drives the reaction to completion.
Due to the absence of alpha-hydrogens, this compound cannot undergo a self-Claisen condensation. doubtnut.comchegg.com However, it could potentially act as the electrophilic partner in a crossed Claisen condensation with another enolizable ester. nih.govresearchgate.net In such a reaction, the enolate of the other ester would attack the carbonyl group of this compound.
Hypothetical Crossed Claisen Condensation:
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Precursor) | Potential Product Type |
| This compound | An enolizable ester (e.g., ethyl acetate) | β-keto ester |
Chain elongation strategies could also be envisioned where the ester group of this compound is reduced to an alcohol, converted to a leaving group, and then subjected to nucleophilic substitution to extend the carbon chain.
Precursor in the Synthesis of Advanced Chemical Building Blocks
The structural framework of this compound makes it a valuable starting point for constructing more complex molecular architectures, particularly those requiring chirality or metallic centers.
The thiophene moiety is a key component in a variety of pharmacologically active compounds, and the ability to control stereochemistry is crucial for their efficacy. Thiophene derivatives serve as important substrates in asymmetric synthesis to produce enantioenriched intermediates.
A significant application in this area is the synthesis of chiral sulfinate esters. Research has demonstrated a method for the asymmetric condensation of prochiral sulfinates with alcohols, utilizing a pentanidium organocatalyst. nih.gov This reaction proceeds through a mixed anhydride (B1165640) intermediate, which is then converted into an enantioenriched sulfinate ester. nih.gov This methodology has been successfully applied to produce thiophene and benzothiophene (B83047) sulfinate esters with excellent enantioselectivity. nih.gov
While the direct substrate is a sulfinate, a precursor like this compound could be hydrolyzed to its corresponding carboxylic acid and subsequently converted to a sulfinate salt. This salt could then undergo such asymmetric condensation to yield a chiral sulfur-containing intermediate, a valuable building block for stereocontrolled synthetic routes.
Table 1: Asymmetric Synthesis of Thiophene-Based Chiral Sulfinate Esters Illustrative examples based on related thiophene sulfinates.
| Entry | Sulfinate Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| 1 | Potassium thiophene-2-sulfinate | Ethyl (S)-thiophene-2-sulfinate | 94% | 95% |
| 2 | Potassium benzo[b]thiophene-2-sulfinate | Ethyl (S)-benzo[b]thiophene-2-sulfinate | 87% | 98% |
Data adapted from studies on asymmetric condensation of sulfinates. nih.gov
The thiophene ring is a known ligand in organometallic chemistry. Its sulfur atom and aromatic pi-system can coordinate with various transition metals. While the use of this compound itself as a direct precursor is not extensively documented, its scaffold is relevant. Thiophene-based structures are used to create ligands for complexes involving metals such as palladium, rhodium, iridium, and gold. mdpi.com
Functionalization of the thiophene ring of the title compound, or chemical modification of its ester group to incorporate ligating atoms like phosphorus or nitrogen, could transform it into a bespoke ligand for creating novel organometallic precursors. These precursors are instrumental in catalysis, materials science, and bioorganometallic chemistry. For instance, thiophene trimers functionalized with diphenylphosphine (B32561) groups have been used to bind with metals like palladium and rhodium, forming active catalytic complexes. mdpi.com
Utility in Methodology Development
The unique electronic and steric properties of thiophene derivatives make them excellent test substrates for developing and validating new chemical reactions and catalytic systems.
When chemists develop a new reaction, they must demonstrate its applicability across a diverse range of substrates. Thiophene-containing molecules are often included in these substrate scope studies to test the reaction's tolerance for sulfur-containing heterocycles.
The aforementioned asymmetric condensation to form chiral sulfinate esters serves as a prime example. The successful synthesis of various thiophene sulfinate esters with high yields and enantioselectivity helped validate this new method, proving its utility for sulfur-containing aromatic systems. nih.gov The reaction demonstrated that the pentanidium catalyst was effective for these substrates, thereby confirming the broad applicability of the newly developed synthetic protocol. nih.gov Using a substrate like this compound (after conversion to the corresponding sulfinate) in such a study would help define the steric and electronic limits of a new transformation.
Developing new catalysts requires testing their performance with challenging or electronically distinct substrates. The thiophene ring in this compound provides such a test case. Its sulfur atom can potentially interact with or even poison certain metal catalysts, making it a valuable tool for assessing the robustness and selectivity of a new catalyst system.
In the development of the asymmetric condensation methodology, a pentanidium organocatalyst was explored and found to be highly effective. nih.gov The successful application to thiophene-based substrates demonstrated the catalyst's compatibility with this heterocyclic motif, a key finding for the exploration of this catalyst system. nih.gov Had the reaction failed or provided low enantioselectivity, it would have indicated limitations of the catalyst, guiding future development. This highlights the crucial role that substrates like thiophene esters play in the broader exploration and refinement of modern catalyst systems.
Future Directions and Emerging Research Avenues for Ethyl 2 Methyl 2 Thiophen 2 Yl Propanoate
Development of More Efficient and Sustainable Synthetic Protocols
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on Ethyl 2-methyl-2-(thiophen-2-yl)propanoate will undoubtedly focus on developing synthetic methods that are not only efficient but also environmentally benign. Key areas of exploration will include:
Catalytic C-H Activation: Moving beyond traditional cross-coupling reactions, which often require pre-functionalized starting materials, direct C-H activation of the thiophene (B33073) ring represents a more atom-economical approach. mdpi.comnih.govacs.orgresearchgate.netacs.org Research into transition-metal catalyzed C-H functionalization could provide a direct route to arylate or alkylate the thiophene core, a crucial step in the synthesis of derivatives of the target compound. mdpi.comnih.govacs.orgresearchgate.netacs.org
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the use of lipases or esterases for the esterification step, potentially leading to a more sustainable and efficient synthesis of the title compound.
Alternative Energy Sources: The application of microwave irradiation and ultrasonication can significantly accelerate reaction times and improve yields in organic synthesis. Investigating these technologies for the synthesis of this compound could lead to more energy-efficient protocols.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Atom economy, reduced waste, simplified starting materials. | Development of selective and robust catalysts for thiophene functionalization. mdpi.comnih.govacs.orgresearchgate.netacs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of enzymes for the specific esterification reaction. |
| Alternative Energy | Faster reaction rates, improved energy efficiency. | Optimization of reaction conditions under microwave or ultrasonic irradiation. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The thiophene moiety in this compound is a versatile handle for a variety of chemical transformations. Future research is expected to delve into uncovering new reactivity patterns, including:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. acs.orgnih.govrsc.orgscientific.netmdpi.com The thiophene ring can participate in photoredox cycles, enabling novel C-C and C-heteroatom bond formations under mild conditions. acs.orgnih.govrsc.orgscientific.netmdpi.com
Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. The electrochemical properties of the thiophene ring could be exploited to drive unique transformations and polymerizations.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiophene ring under various conditions could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to new molecular scaffolds.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. For this compound, advanced computational studies will play a pivotal role in:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the most reactive sites on the molecule, guiding the design of synthetic strategies. mdpi.comscispace.comresearchgate.netnih.govscienceopen.comnih.govrsc.orgrsc.org This can help in understanding the regioselectivity of electrophilic and nucleophilic attacks on the thiophene ring. mdpi.comscispace.comresearchgate.netnih.govscienceopen.comnih.govrsc.orgrsc.org
Spectroscopic and Property Prediction: Computational models can accurately predict spectroscopic data (NMR, IR, UV-Vis), which is crucial for the characterization of new derivatives. Furthermore, electronic properties such as HOMO-LUMO gaps can be calculated to estimate the potential of the compound and its derivatives in electronic applications. rsc.org
Mechanism Elucidation: DFT and other computational methods can be used to elucidate the mechanisms of novel reactions, providing insights that are often difficult to obtain through experimental means alone.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity and mechanism studies. | Electron density, electrostatic potential, reaction energy barriers. mdpi.comscispace.comresearchgate.netnih.govscienceopen.comnih.govrsc.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. | UV-Vis absorption and emission wavelengths. |
| Molecular Dynamics (MD) | Simulation of behavior in different environments. | Conformational changes, interactions with solvents or materials. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry. The integration of the synthesis of this compound and its derivatives into such platforms offers several advantages:
Enhanced Safety and Control: Microreactors provide superior heat and mass transfer, allowing for the safe handling of highly exothermic or hazardous reactions. mdpi.comnih.govmdpi.comresearchgate.netchimia.ch
Increased Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time, and they often lead to higher yields and purities. mdpi.comresearchgate.net
Automated Synthesis: Automated platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening. researchgate.netnih.govresearchgate.net This is particularly relevant for creating libraries of compounds for biological or materials science applications. researchgate.netnih.govresearchgate.net
Design and Synthesis of Functional Materials Based on the Compound Scaffold
The thiophene unit is a well-established building block for a wide range of functional organic materials. semanticscholar.orgresearchgate.netnumberanalytics.commdpi.comresearchgate.netrsc.orgacs.orgnih.govnumberanalytics.comcnr.itnih.govbeilstein-journals.orgpnas.orgnih.govresearchgate.net The scaffold of this compound can serve as a starting point for the design and synthesis of:
Organic Semiconductors: By polymerizing or oligomerizing derivatives of the compound, it may be possible to create new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). semanticscholar.orgbeilstein-journals.org The electronic properties can be tuned by modifying the substituents on the thiophene ring. semanticscholar.orgbeilstein-journals.org
Conducting Polymers: Polythiophenes are known for their electrical conductivity. nih.gov Future work could focus on the synthesis of polymers derived from this compound and the investigation of their conductive properties. nih.gov
Sensors and Bioimaging Agents: The thiophene core can be functionalized with fluorophores or recognition units to create chemical sensors or probes for bioimaging applications. researchgate.netcnr.it
| Material Class | Potential Application | Key Structural Feature |
| Organic Semiconductors | OFETs, OLEDs, OPVs | Extended π-conjugation through polymerization or oligomerization. semanticscholar.orgbeilstein-journals.org |
| Conducting Polymers | Antistatic coatings, electrodes | Doped polythiophene backbone. nih.gov |
| Chemical Sensors | Environmental monitoring, diagnostics | Functional groups for specific analyte binding. |
| Bioimaging Probes | Cellular imaging, diagnostics | Fluorescent moieties and biocompatible linkers. researchgate.netcnr.it |
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via acid-catalyzed esterification of 2-methyl-2-(thiophen-2-yl)propanoic acid with ethanol under reflux. A sulfuric acid or p-toluenesulfonic acid catalyst is used, with yields optimized by controlling temperature (70–90°C) and reaction time (6–12 hours). Continuous removal of water (e.g., Dean-Stark trap) improves conversion . Industrial methods may employ continuous flow reactors for scalability, but lab-scale synthesis prioritizes purity via silica gel chromatography .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. In H NMR, expect signals for the ethyl ester (δ 1.2–1.4 ppm triplet for CH, δ 4.1–4.3 ppm quartet for CH), thiophene protons (δ 6.8–7.5 ppm multiplet), and the geminal methyl groups (δ 1.5–1.7 ppm singlet). C NMR should confirm the ester carbonyl (~170 ppm) and thiophene carbons. High-resolution MS (HRMS) validates the molecular ion (CHOS) with fragmentation patterns matching ester cleavage .
Advanced: How can computational methods predict the reactivity of the thiophene moiety in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals, identifying nucleophilic/electrophilic sites on the thiophene ring. The Colle-Salvetti correlation-energy functional (adapted for kinetic-energy density) can predict regioselectivity in substitution reactions, such as electrophilic attacks at the α-position of thiophene . Coupled with molecular docking, these methods assess interactions with biological targets (e.g., enzymes) .
Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?
Unexpected stereoisomers may arise from steric hindrance at the branched methyl-thiophene junction. Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) distinguishes enantiomers. For racemic mixtures, asymmetric synthesis using chiral catalysts (e.g., BINOL-derived acids) or kinetic resolution via lipase-mediated hydrolysis improves enantiomeric excess . X-ray crystallography (using SHELX or WinGX) confirms absolute configuration .
Advanced: How does hydrolysis of the ester group impact biological activity, and what methodologies track this in vitro?
Hydrolysis under physiological conditions (pH 7.4, 37°C) releases 2-methyl-2-(thiophen-2-yl)propanoic acid, which may exhibit enhanced bioavailability. LC-MS/MS quantifies hydrolysis kinetics, while fluorescence-based assays monitor cellular uptake of the intact ester vs. acid. Comparative studies with methyl or tert-butyl esters reveal structure-activity relationships (SAR) for prodrug design .
Advanced: What are the challenges in analyzing intermolecular interactions of this compound in crystal packing?
The bulky thiophene and ester groups create steric clashes, complicating crystallization. Single-crystal X-ray diffraction (via SHELXL) resolves packing motifs, while Hirshfeld surface analysis identifies dominant interactions (e.g., C–H···O, π-π stacking). Thermal ellipsoid plots (ORTEP) highlight anisotropic displacement, critical for assessing stability .
Advanced: How do substituents on analogous compounds influence SAR studies for this ester?
Replacing the thiophene with phenyl or furan groups (see ) alters electronic properties and binding affinity. Comparative QSAR models using Hammett σ constants or logP values predict bioactivity trends. For example, thiophene’s electron-rich nature enhances interactions with cytochrome P450 enzymes compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
